molecular formula C18H20ClN3O3 B6451673 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine CAS No. 2640861-48-7

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine

Cat. No.: B6451673
CAS No.: 2640861-48-7
M. Wt: 361.8 g/mol
InChI Key: KVHIRNXPOODZKS-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 3-chloropyridin-4-yloxymethyl group at the 4-position and a 2-methoxypyridine moiety via a carbonyl linkage. Its structural complexity arises from the integration of heterocyclic rings (piperidine and pyridine), a chlorinated aromatic system, and a methoxy group.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-24-17-14(3-2-7-21-17)18(23)22-9-5-13(6-10-22)12-25-16-4-8-20-11-15(16)19/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHIRNXPOODZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine typically involves multiple steps, including the formation of the piperidine ring and the attachment of the chloropyridine moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

Piperidine-1-Carbonyl Derivatives
  • (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate (): Key Features: Contains a hydroxyphenyl group instead of chloropyridinyl-methoxypyridine. Forms H-bonded dimers via hydroxyl groups and C–H···π interactions .
Chloropyridine-Containing Derivatives
  • 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine (): Key Features: Chloropyridine core with substituted phenyl groups. Exhibits higher melting points (268–287°C) compared to the target compound, likely due to enhanced π-stacking from planar aromatic systems . Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) increase polarity and reduce solubility, whereas methoxy groups (–OCH₃) enhance lipophilicity, a property shared with the target compound’s 2-methoxypyridine moiety .

Substituent-Driven Functional Differences

Methoxy vs. Hydroxy Groups
  • The hydroxyphenyl group in ’s compound facilitates dimerization via H-bonds, whereas the methoxy group in the target compound may prioritize hydrophobic interactions or act as a hydrogen-bond acceptor, influencing receptor binding .
Chloropyridinyl vs. Substituted Phenyl Groups
  • Chloropyridinyl groups (as in the target compound) introduce steric and electronic effects distinct from substituted phenyl rings (e.g., nitro or bromo substituents in ). For example, the chlorine atom’s electronegativity may enhance dipole-dipole interactions in biological targets .

Spectroscopic and Analytical Data

Property Target Compound (E)-Methyl 3-(2-Hydroxyphenyl) Acrylate 2-Amino-4-(2-Chloro-5-Phenyl)Pyridine
Molecular Weight ~450–500 (estimated) 331.34 466–545
Melting Point Not reported Not reported 268–287°C
Key IR Absorptions C=O (~1670 cm⁻¹), C–O (methoxy ~1250 cm⁻¹) C=O (1720 cm⁻¹), O–H (3400 cm⁻¹) C≡N (~2200 cm⁻¹), C–Cl (~710 cm⁻¹)
1H NMR Features Methoxy (δ 3.8–4.0 ppm), aromatic protons Piperidine CH₂ (δ 1.7–2.3 ppm), hydroxyl (δ 5.3 ppm) NH₂ (δ 5.4–5.9 ppm), aromatic H (δ 7.1–7.8 ppm)

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